molecular formula C7H4Br2FNO2 B13097835 5-Bromo-2-(bromomethyl)-1-fluoro-3-nitrobenzene

5-Bromo-2-(bromomethyl)-1-fluoro-3-nitrobenzene

Cat. No.: B13097835
M. Wt: 312.92 g/mol
InChI Key: CQDSHYFNSAVOOT-UHFFFAOYSA-N
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Description

5-Bromo-2-(bromomethyl)-1-fluoro-3-nitrobenzene is an organic compound with the molecular formula C7H4Br2FNO2. This compound is characterized by the presence of bromine, fluorine, and nitro functional groups attached to a benzene ring. It is a versatile intermediate used in various chemical syntheses and has applications in pharmaceuticals, agrochemicals, and material sciences.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(bromomethyl)-1-fluoro-3-nitrobenzene typically involves multiple steps, starting from commercially available precursors. One common method includes the bromination of 2-(bromomethyl)-1-fluoro-3-nitrobenzene using bromine in the presence of a catalyst such as iron powder. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain high-purity products suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(bromomethyl)-1-fluoro-3-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Coupling Reactions: Palladium catalysts with bases like potassium carbonate in solvents such as toluene or ethanol.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzene derivatives.

    Reduction: Formation of 5-bromo-2-(bromomethyl)-1-fluoro-3-aminobenzene.

    Coupling Reactions: Formation of biaryl compounds with various functional groups.

Scientific Research Applications

5-Bromo-2-(bromomethyl)-1-fluoro-3-nitrobenzene is used in several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-2-(bromomethyl)-1-fluoro-3-nitrobenzene depends on its chemical reactivity. The presence of electron-withdrawing groups like nitro and fluoro enhances its electrophilicity, making it susceptible to nucleophilic attacks. The bromine atoms facilitate various substitution reactions, allowing the compound to act as a versatile building block in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-(bromomethyl)-1-fluoro-3-nitrobenzene is unique due to the combination of bromine, fluorine, and nitro groups on the benzene ring, which imparts distinct reactivity and versatility in chemical transformations. This makes it a valuable intermediate in the synthesis of a wide range of complex molecules.

Properties

Molecular Formula

C7H4Br2FNO2

Molecular Weight

312.92 g/mol

IUPAC Name

5-bromo-2-(bromomethyl)-1-fluoro-3-nitrobenzene

InChI

InChI=1S/C7H4Br2FNO2/c8-3-5-6(10)1-4(9)2-7(5)11(12)13/h1-2H,3H2

InChI Key

CQDSHYFNSAVOOT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])CBr)F)Br

Origin of Product

United States

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